molecular formula C10H10BrClO B1399914 4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene CAS No. 1369951-49-4

4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene

Cat. No.: B1399914
CAS No.: 1369951-49-4
M. Wt: 261.54 g/mol
InChI Key: BXBDEWVVPGLXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions followed by purification processes to ensure high purity. The specific conditions and reagents used can vary depending on the desired yield and purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzene compounds .

Scientific Research Applications

4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the cyclopropylmethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

4-bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBDEWVVPGLXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-chloro-2-(cyclopropylmethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.